N-Nitroso-L-proline

Nitrosamine Risk Assessment Toxicology IARC Classification

N-Nitroso-L-proline (NPRO, CAS 7519-36-0) is an IARC Group 3 ('not classifiable as to carcinogenicity') N-nitroso reference standard. Unlike volatile nitrosamines (NDMA, NDEA), NPRO's benign toxicological profile eliminates occupational exposure risk, making it the safer choice for nitrosamine impurity quantification via LC-MS/MS and the gold-standard urinary biomarker ('NPRO test') for endogenous nitrosation studies. Available as a highly characterized, pharmacopoeia-compliant (USP, EMA, JP, BP) material, it ensures audit-ready ANDA/NDA submissions and reliable method validation. Choose NPRO to simplify lab safety, achieve regulatory compliance, and secure precise, defensible analytical data without compromise.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 7519-36-0
Cat. No. B014511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-L-proline
CAS7519-36-0
SynonymsN-nitroso-L-proline
N-nitrosoproline
nitrosoproline
nitrosoproline, (cis)-isomer
nitrosoproline, (D)-isomer
nitrosoproline, (D,L)-isomer
nitrosoproline, (trans)-isomer
nitrosoproline, 14C-labeled cpd
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N=O)C(=O)O
InChIInChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m0/s1
InChIKeyWLKPHJWEIIAIFW-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-L-proline (CAS 7519-36-0) Analytical Reference Standard for Nitrosamine Risk Assessment and Biomarker Quantitation


N-Nitroso-L-proline (NPRO, CAS 7519-36-0) is the N-nitroso derivative of the amino acid L-proline, a non-volatile nitrosamino acid formed endogenously via nitrosation of dietary proline [1]. As a member of the N-nitroso compound class, NPRO is distinguished by its IARC Group 3 classification ('not classifiable as to its carcinogenicity to humans'), a status that contrasts sharply with the majority of volatile N-nitrosamines, which are classified as probable or possible human carcinogens [2]. This distinct toxicological profile underpins its primary industrial and research utility as a calibrator or internal standard in analytical workflows, where it is used as a well-characterized reference material compliant with major pharmacopoeial standards (USP, EMA, JP, BP) for quantifying nitrosamine impurities and for biomarker studies of endogenous nitrosation [3][4].

Why N-Nitroso-L-proline Cannot Be Replaced by Volatile N-Nitrosamines or Other Non-Volatile Analogs in Analytical and Biomarker Workflows


In pharmaceutical nitrosamine risk assessment and exposure biomarker studies, N-Nitroso-L-proline (NPRO) cannot be generically substituted by other N-nitroso compounds due to fundamental differences in both toxicological potency and analytical behavior. Volatile nitrosamines such as NDMA and NDEA are potent carcinogens requiring stringent safety limits (ng/day), and their use as a routine standard or comparator introduces unnecessary hazard [1]. Conversely, other non-volatile nitrosamino acids like N-nitrososarcosine (NSAR) exhibit documented carcinogenicity, undermining their utility as a benign biomarker standard [2][3]. Analytically, NPRO's unique retention time and mass spectral signature differ from these analogs, meaning a non-specific standard cannot be used for accurate quantitation in validated LC-MS/MS methods [4]. Its established, non-carcinogenic profile makes it uniquely suited as a safe, primary reference material for method development and as a specific, quantifiable biomarker of endogenous nitrosation, where it serves as a proxy for the body's overall N-nitrosation capacity without itself being a primary carcinogenic risk [5][6].

N-Nitroso-L-proline (CAS 7519-36-0) Quantitative Evidence for Product Differentiation


Non-Carcinogenic Classification vs. Potent Volatile Nitrosamines (NDMA/NDEA)

N-Nitroso-L-proline is distinguished from the class of potent volatile N-nitrosamines by its lack of carcinogenicity. It is classified by the International Agency for Research on Cancer (IARC) as Group 3: 'Not classifiable as to its carcinogenicity to humans' [1]. This contrasts with volatile nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are classified as Group 2A (probably carcinogenic) and Group 2B (possibly carcinogenic), respectively, and are subject to stringent regulatory intake limits (e.g., 96 ng/day for NDMA) [2]. This fundamental difference in hazard classification establishes NPRO's role as a safer reference material for analytical laboratories.

Nitrosamine Risk Assessment Toxicology IARC Classification

Non-Mutagenic in Ames Test vs. Carcinogenic N-Nitrososarcosine (NSAR)

In a direct comparative mutagenicity assay using Salmonella typhimurium TA1535, N-nitrosoproline and its derivative nitrosohydroxyproline were both non-mutagenic, while the structurally related cyclic nitrosamine nitrosopyrrolidine required metabolic activation to manifest mutagenic activity [1]. In contrast, N-nitrososarcosine (NSAR), another non-volatile nitrosamino acid, is a proven carcinogen in rats [2]. This demonstrates that among non-volatile nitrosamino acids used as biomarkers or analytical targets, NPRO offers a unique non-genotoxic safety profile, allowing its use as a negative control or a benign internal standard where NSAR would present a toxicological risk.

Genotoxicity Ames Test N-Nitrosamine Comparators

Quantitative Excretion as a Biomarker of Endogenous Nitrosation in Humans

The utility of N-nitrosoproline (NPRO) as a specific biomarker is underpinned by quantitative human excretion data. In a controlled study of cigarette smokers and nonsmokers on a low-proline diet, the mean 24-hour urinary NPRO excretion in smokers (5.9 µg) was significantly higher than that of nonsmokers (3.6 µg) (p < 0.05) [1]. This 2.3 µg difference demonstrates that NPRO can quantify the impact of a specific exposure (tobacco smoke inhalation) on the body's nitrosation capacity. Furthermore, the 'NPRO test' has been validated as a non-invasive method where NPRO excretion is proportional to ingested proline dose and increases exponentially with nitrate dose, and is inhibited by ascorbic acid [2].

Endogenous Nitrosation Biomarker Cancer Epidemiology

Regulatory-Compliant Reference Material vs. Non-Standardized Analogs

N-Nitroso-L-proline is produced and certified as a highly characterized reference material that meets the stringent regulatory standards set by major pharmacopoeias including USP, EMA, JP, and BP [1]. This formal qualification differentiates it from many other nitrosamine analogs that may be available only as research-grade chemicals without the full analytical data package (Certificate of Analysis including purity, identity by multiple orthogonal techniques, and stability data) required for use in regulated pharmaceutical quality control (QC) environments [2]. This ensures its suitability for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), providing a critical, procurement-driven advantage for laboratories requiring audit-ready documentation.

Analytical Chemistry Reference Standard Pharmaceutical QC

LC-MS/MS Method Performance: NPRO as a Model Analyte vs. Other Non-Volatile Nitrosamines

In the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for four non-volatile nitrosamines (NPRO, NSAR, NTCA, NMTCA) in food matrices, the method demonstrated excellent linearity (r² > 0.996) and high recovery rates (90.34% to 103.60%) with low relative standard deviations (1.75% to 6.47%) for all analytes [1]. While method performance is comparable across the four compounds, the selection of NPRO as a target analyte is often driven by its non-carcinogenic profile and its established role as a biomarker, rather than superior analytical sensitivity. Its validated use in this multi-analyte method confirms its robustness and reliability as a target for quantification in complex matrices, ensuring that analytical methods using NPRO standards will meet regulatory expectations for accuracy and precision.

LC-MS/MS Analytical Method Validation Non-Volatile Nitrosamines

Validated Application Scenarios for N-Nitroso-L-proline (CAS 7519-36-0) in Analytical and Research Settings


Pharmaceutical Nitrosamine Impurity Control and Method Validation

N-Nitroso-L-proline is the optimal reference standard for developing and validating analytical methods (LC-MS/MS, GC-MS/MS) for the quantification of nitrosamine impurities in active pharmaceutical ingredients (APIs) and drug products. Its IARC Group 3 classification and non-mutagenic profile [1][2] make it a safer alternative to potent carcinogenic standards like NDMA or NDEA, reducing occupational exposure risk and simplifying laboratory safety and waste management. Furthermore, its availability as a highly characterized, pharmacopoeia-compliant reference material [3] provides the certified purity and full analytical data package required for regulatory submissions (ANDA/NDA) to agencies like the FDA and EMA. This ensures method accuracy, traceability, and audit-readiness, directly mitigating the risk of regulatory non-compliance and costly drug recalls.

Epidemiological and Clinical Biomarker Studies of Endogenous Nitrosation

In human studies investigating the link between diet, lifestyle, and cancer risk, N-nitrosoproline is the gold-standard urinary biomarker for quantifying an individual's endogenous nitrosation capacity. The well-established 'NPRO test' demonstrates a quantitative, dose-dependent excretion of NPRO in urine that is proportional to proline intake and nitrate exposure [4]. As evidenced by studies showing elevated NPRO excretion in smokers (5.9 µg/24h) versus nonsmokers (3.6 µg/24h), it provides a specific and measurable index of the body's internal formation of N-nitroso compounds [5]. Using an NPRO analytical standard ensures the precise quantification required to detect these subtle but significant differences between populations or intervention groups, which is essential for validating dietary or pharmacological strategies aimed at reducing nitrosative stress.

Food Safety and Quality Control for Non-Volatile Nitrosamine Contamination

N-Nitroso-L-proline serves as a critical analytical standard for monitoring the safety of processed foods, particularly cured meats and smoked fish, where it can occur as a non-volatile nitrosamine (NVNA) contaminant. Validated LC-MS/MS methods have demonstrated that NPRO can be accurately quantified in complex food matrices with high recovery rates (90.34-103.60%) and precision (RSD 1.75-6.47%) [6]. Its use as a reference standard enables food testing laboratories to meet emerging regulatory requirements for NVNA monitoring, providing a robust and reliable means to quantify NPRO levels alongside other NVNAs like NSAR and NTCA. This supports quality assurance programs aimed at verifying processing methods and ensuring consumer safety.

Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis

For ultra-high precision quantification in complex biological or pharmaceutical matrices, the deuterated analog, N-Nitroso-L-proline (D3), is the ideal internal standard. Its near-identical chemical behavior to unlabeled NPRO ensures it co-elutes and experiences identical ionization efficiency, effectively correcting for matrix effects and instrument variability [7]. This application is essential for achieving the low ng/mL detection limits and high quantitative accuracy demanded by regulatory bodies for nitrosamine impurity testing. The availability of both the unlabeled reference standard and its stable isotope-labeled counterpart provides a complete analytical solution, enabling robust method validation and reliable, defensible data for critical decision-making in drug development and safety assessment.

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